molecular formula C9H9N3O4S2 B1462733 3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 1153942-75-6

3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No. B1462733
M. Wt: 287.3 g/mol
InChI Key: AIBPPZUTSBIQSU-UHFFFAOYSA-N
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Description

“3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1153942-75-6 . It has a molecular weight of 287.32 . The IUPAC name for this compound is 3-{[(1-methyl-1H-pyrazol-4-yl)amino]sulfonyl}-2-thiophenecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O4S2/c1-12-5-6(4-10-12)11-18(15,16)7-2-3-17-8(7)9(13)14/h2-5,11H,1H3,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 287.32 . The InChI code for this compound is 1S/C9H9N3O4S2/c1-12-5-6(4-10-12)11-18(15,16)7-2-3-17-8(7)9(13)14/h2-5,11H,1H3,(H,13,14) .

Scientific Research Applications

Synthesis and Characterization

  • Novel nano organo solid acids with urea moiety have been synthesized for use in various chemical reactions, indicating a potential application in industry due to their catalytic properties (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
  • Sulfuric acid derivatives have been utilized as recyclable catalysts for condensation reactions, showcasing their applicability in sustainable chemical processes (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Biological Activities

  • New heterocyclic compounds incorporating sulfamoyl moiety have been synthesized for use as antimicrobial agents, displaying promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
  • Pyrazole-based sulfonamide derivatives have been investigated for their inhibitory effects on human carbonic anhydrase isozymes, highlighting their potential in medical chemistry (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).
  • A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated moderate to excellent antifungal activities against several phytopathogenic fungi, offering insights into their use as antifungal agents (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).

Antiproliferative Activities

Catalysis and Material Science

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

While specific future directions for this compound are not available in the retrieved data, pyrazole derivatives have attracted attention due to their interesting pharmacological properties . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . This suggests potential future research directions in these areas.

properties

IUPAC Name

3-[(1-methylpyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S2/c1-12-5-6(4-10-12)11-18(15,16)7-2-3-17-8(7)9(13)14/h2-5,11H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBPPZUTSBIQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NS(=O)(=O)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid
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3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid

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